molecular formula C9H11NO3 B160622 L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 CAS No. 130551-49-4

L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3

Cat. No. B160622
M. Wt: 188.23 g/mol
InChI Key: OUYCCCASQSFEME-BKKGXISKSA-N
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Description

L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, also known as L-Tyrosine-D7, is a deuterium-labeled L-Tyrosine . The molecular formula is C9H4D7NO3 . It has an average mass of 188.232 Da and a monoisotopic mass of 188.117828 Da .


Molecular Structure Analysis

The molecular structure of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 consists of 9 carbon atoms, 4 hydrogen atoms, 7 deuterium atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Phosphoramidate Derivatives of d4T as HIV Inhibitors

L-alanine has been studied for its efficacy in antiviral action against HIV. Phosphoramidate derivatives of the nucleoside analogue d4T, linked to amino acids including L-alanine, showed potential as anti-HIV agents. The specific nature of the amino acid, such as L-alanine, significantly influenced the antiviral efficacy of these compounds (Mcguigan et al., 1997).

Biochemical Studies on L-Alanine

L-alanine's chemical behavior has been analyzed in biochemical processes, such as in the reaction mechanisms of Bacillus subtilis L-alanine dehydrogenase. Studies involving isotope effects with L-alanine-d4 helped in understanding the sticky nature of L-alanine in biochemical reactions (Grimshaw, Cook, & Cleland, 1981).

Bioadhesive Applications

L-alanine, specifically in the form of 3,4-Dihydroxyphenyl-L-alanine (DOPA), has been utilized in the development of bioadhesive end groups in block copolymers. These DOPA-modified polymers showed increased bioadhesive properties, useful in biomedical applications (Huang, Lee, Ingram, & Messersmith, 2002).

Enzymatic Synthesis

L-alanine has been involved in enzymatic processes for the synthesis of optically pure amino acids, demonstrating its role in stereoselective biochemical reactions (Cao, 1995).

Role in Hydrolysis and Soil Reactions

L-alanine's structure, particularly its catechol moiety, plays a significant role in adsorption and transformation reactions in soils. This has implications in understanding the behavior of certain allelochemicals in agricultural settings (Furubayashi, Hiradate, & Fujii, 2007).

Mussel-Inspired Hydrogels

L-alanine derivatives like DOPA have been used to develop mussel-inspired hydrogels. These hydrogels have applications in biomedicine, such as tissue adhesives, and in environmental fields as pollutant adsorbents due to their unique physicochemical properties (Li, Smitthipong, & Zeng, 2015).

properties

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-BKKGXISKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310713
Record name L-Tyrosine-α,β,β,2,3,5,6-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-Tyrosine-d7

CAS RN

130551-49-4
Record name L-Tyrosine-α,β,β,2,3,5,6-d7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130551-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine-α,β,β,2,3,5,6-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
LC Hsi - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
A Chatterjee, D Bais, A Brockmann… - Frontiers in Insect …, 2021 - frontiersin.org
In honey bees search behavior occurs as social and solitary behavior. In the context of foraging, searching for food sources is performed by behavioral specialized foragers, the scouts. …
Number of citations: 2 www.frontiersin.org
RJ Boerner, BA Barry - Journal of Biological Chemistry, 1993 - ASBMB
Photosystem II contains two redox active species, D and Z, which in the oxidized and paramagnetic form give rise to similar EPR signals. Both signals are broadened by anisotropic …
Number of citations: 57 www.jbc.org
GM MacDonald, KA Bixby… - Proceedings of the …, 1993 - National Acad Sciences
Photosystem II, the photosynthetic water-oxidizing complex, contains two redox-active tyrosine residues. Although current models suggest that these tyrosines are located in symmetric …
Number of citations: 62 www.pnas.org
GM MacDonald, KA Bixby, BA Barry - … of the National Academy of Sciences …, 1993 - JSTOR
Photosystem II, the photosynthetic water-oxidizing complex, contains two redox-active tyrosine residues. Although current models suggest that these tyrosines are located in symmetric …
Number of citations: 0 www.jstor.org

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